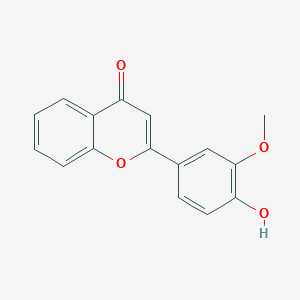

4'-Hydroxy-3'-Methoxyflavone

Description

Overview of Flavonoid Chemical Biology and Flavone (B191248) Significance

Flavonoids represent a vast and diverse group of polyphenolic secondary metabolites synthesized by plants. wikipedia.org These compounds are integral to the human diet, found ubiquitously in fruits, vegetables, grains, and beverages like tea and wine. nih.govnih.gov Chemically, flavonoids share a common 15-carbon skeleton (C6-C3-C6), consisting of two phenyl rings (A and B) linked by a three-carbon heterocyclic ring (C). wikipedia.org The structural variations within this skeleton, such as the degree of oxidation and the substitution patterns on the rings, give rise to different classes of flavonoids, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. wikipedia.orgmdpi.com

Flavones are a significant subgroup of flavonoids characterized by a double bond between the second and third carbon of the C ring. taylorandfrancis.com They are widely distributed in plants, where they play crucial roles in pigmentation, UV filtration, and defense against pathogens and herbivores. wikipedia.orgmdpi.com In terms of human health, flavones and other flavonoids are recognized for their potent antioxidant properties, which help the body combat oxidative stress caused by free radicals. healthline.com Their biological activities extend to anti-inflammatory, antimicrobial, and anticancer effects, making them a subject of intense scientific scrutiny. nih.govmdpi.com The health benefits of flavonoids are often linked to their ability to modulate cellular signaling pathways and interact with various enzymes and receptors. ontosight.ai

Research Trajectory and Scientific Importance of 4'-Hydroxy-3'-Methoxyflavone

Research into this compound and its derivatives has highlighted their potential in several therapeutic areas. Notably, these compounds have demonstrated significant antiviral activities, particularly against picornaviruses like poliovirus and rhinovirus. nih.gov Structure-activity relationship studies have revealed that the 4'-hydroxyl and 3'-methoxyl groups are essential for this high level of antiviral potency. nih.gov

Chemical and Biological Properties

Below is a summary of the key chemical and biological properties of this compound.

| Property | Value/Description |

| Molecular Formula | C16H12O4 |

| Molecular Weight | 268.27 g/mol |

| Chemical Structure | Flavone backbone with a hydroxyl group at the 4' position and a methoxy (B1213986) group at the 3' position of the phenyl ring. |

| Primary Biological Activities | Antioxidant, Anti-inflammatory, Antiviral (against picornaviruses) |

Properties

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-16-8-10(6-7-12(16)17)15-9-13(18)11-4-2-3-5-14(11)20-15/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFLFGFPJQSPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 3 Methoxyflavone and Structural Analogues

Strategies for Flavone (B191248) Core Synthesis (e.g., oxidative cyclization of chalcones)

The synthesis of the required 2'-hydroxychalcone intermediate is commonly achieved through the Claisen-Schmidt condensation. nih.govscispace.com This base-catalyzed reaction involves the condensation of a substituted 2-hydroxyacetophenone (which will form the A-ring of the flavone) with an aromatic aldehyde (forming the B-ring). nih.govaip.org

For the synthesis of the precursor to 4'-Hydroxy-3'-Methoxyflavone, a 2-hydroxyacetophenone reacts with 4-hydroxy-3-methoxybenzaldehyde (vanillin). The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. chemijournal.comaip.org The base abstracts an acidic α-hydrogen from the acetophenone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. mdpi.com

Various catalysts and conditions have been explored to optimize the Claisen-Schmidt reaction, including the use of different bases, solid supports, and microwave irradiation to improve yields and reduce reaction times. nih.govunair.ac.id

Table 1: Catalysts and Conditions for Claisen-Schmidt Condensation

| Catalyst/Condition | Description | Advantages |

| Aqueous Alkali (NaOH, KOH) | The traditional and most common method. scispace.com | Readily available, inexpensive. |

| Solid Catalysts (e.g., LDH/Graphene) | Heterogeneous catalysts like Layered Double Hydroxides (LDH) improve accessibility to active sites. mdpi.com | Enhanced basicity, improved yields, catalyst can be recovered. |

| Microwave Irradiation | Use of microwave energy to accelerate the reaction. nih.govunair.ac.id | Shorter reaction times, often higher yields, energy efficient. unair.ac.id |

| Grinding (Mechanochemistry) | Solvent-free reaction by grinding reactants with a solid base catalyst. aip.org | Green synthesis (less solvent), shorter reaction time, ambient temperature. aip.org |

Once the 2'-hydroxychalcone intermediate is obtained, the next critical step is the oxidative cyclization to form the heterocyclic C-ring of the flavone. Several methods are available for this transformation.

Algar-Flynn-Oyamada (AFO) Reaction: The AFO reaction involves the oxidation of a 2'-hydroxychalcone using alkaline hydrogen peroxide. wikipedia.orgcambridge.org This method classically leads to the formation of a flavonol (a 3-hydroxyflavone) rather than a flavone. wikipedia.orgresearchgate.net The reaction proceeds through a two-stage mechanism, beginning with the formation of a dihydroflavonol, which is then oxidized to the flavonol. wikipedia.org While several mechanisms have been proposed, including one involving an epoxide intermediate, the exact pathway can be complex and substrate-dependent. wikipedia.orgbeilstein-archives.orgrsc.org Although the direct product is a flavonol, the AFO reaction is a foundational method in flavonoid synthesis and can be adapted or followed by subsequent deoxygenation steps if the flavone is the desired product.

Iodine/DMSO Oxidation: A widely used and efficient method for converting 2'-hydroxychalcones directly into flavones is oxidative cyclization using a catalytic amount of iodine in dimethyl sulfoxide (DMSO). innovareacademics.inresearchgate.net The reaction is typically carried out at elevated temperatures (e.g., 130-150°C). innovareacademics.inresearchgate.net The I2/DMSO system acts as a powerful oxidizing agent. rsc.org The proposed mechanism involves the isomerization of the chalcone (B49325), followed by cyclization and subsequent dehydrogenation (aromatization) of the C-ring to yield the stable flavone structure. nih.govinnovareacademics.in This method is valued for its operational simplicity and generally good yields. researchgate.net Modifications, such as using iodine monochloride (ICl) in DMSO under ultrasound irradiation, have been shown to reduce reaction times and temperatures. nih.govresearchgate.net

Table 2: Comparison of Ring Closure Methods

| Method | Reagents | Typical Product | Key Features |

| Algar-Flynn-Oyamada (AFO) Reaction | Hydrogen Peroxide (H₂O₂), Aqueous Base (e.g., NaOH, KOH) | Flavonol (3-Hydroxyflavone) | Well-established method; can produce aurones as byproducts depending on substrate. cambridge.orgresearchgate.net |

| Iodine/DMSO Oxidation | Iodine (I₂), Dimethyl Sulfoxide (DMSO) | Flavone | Direct conversion to flavones; high temperatures often required; simple procedure. innovareacademics.inresearchgate.net |

| Other Oxidants | SeO₂, InBr₃, FeCl₃, CuI | Flavone | Various metal-based and other reagents have been developed to effect the cyclization. nih.govresearchgate.netresearchgate.net |

Introduction and Manipulation of Hydroxyl and Methoxy (B1213986) Groups

Achieving the specific 4'-hydroxy-3'-methoxy substitution pattern on the B-ring requires careful selection of starting materials or subsequent regioselective modification of the flavonoid core.

Regioselective reactions are crucial for controlling the placement of functional groups on the flavonoid skeleton. O-methylation, the transfer of a methyl group to a hydroxyl group, alters physicochemical properties like lipophilicity and can be a key synthetic step. tandfonline.com

Chemical synthesis often relies on protecting groups to block certain hydroxyls while others are methylated using reagents like dimethyl sulfate or methyl iodide. However, these methods can lack selectivity and require multiple protection/deprotection steps.

A more precise and increasingly studied approach is the use of O-methyltransferases (OMTs). These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a specific hydroxyl group on the flavonoid substrate. tandfonline.comnih.gov Plant-derived OMTs often exhibit high regioselectivity, making them powerful tools for targeted synthesis. nih.govnih.gov For instance, an OMT with specific activity for the 3'-hydroxyl group could be used to convert a 3',4'-dihydroxyflavone (luteolin) intermediate into this compound (chrysoeriol). The regioselectivity of these enzymes is determined by the specific amino acid residues within their active sites. whiterose.ac.uknih.gov Protein engineering and site-directed mutagenesis can even be used to alter the regioselectivity of OMTs to produce desired methylation patterns that are rare in nature. whiterose.ac.ukacs.org

Conversely, selective demethylation can be used if the starting material is polymethoxylated. Reagents like boron tribromide (BBr₃) are powerful demethylating agents, but often lack selectivity. More controlled demethylation can sometimes be achieved with other Lewis acids or by using specific reaction conditions.

Development of Novel Synthetic Routes and Modifications

Research continues to focus on developing more efficient, environmentally friendly, and versatile methods for flavone synthesis. One significant area of development is one-pot synthesis. These procedures aim to combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents. For example, one-pot methods have been developed that combine the initial acylation of a phenol (B47542) with a cinnamic acid derivative, followed by the intramolecular cyclodehydrogenation to form the flavone in a single vessel. rsc.org

Other modern improvements include:

Microwave-assisted synthesis: This technique has been applied to both the Claisen-Schmidt condensation and the subsequent cyclization, significantly shortening reaction times. unair.ac.idnepjol.info

Novel Catalysis: The use of different catalysts, such as indium halides on silica (B1680970) gel supports or copper iodide (CuI) in ionic liquids, has been explored for the oxidative cyclization of chalcones. nih.gov

Green Chemistry Approaches: Methods like the solvent-free grinding technique for chalcone synthesis represent a move towards more environmentally benign processes. aip.org

Structural Elucidation and Analytical Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone of molecular structure determination. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce detailed information about the atomic composition and bonding arrangement of a compound like 4'-Hydroxy-3'-Methoxyflavone.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR: The proton NMR spectrum of a related isomer, 3'-Hydroxy-4'-methoxyflavone , provides insight into the types of signals expected for this compound. In a typical ¹H NMR spectrum, distinct signals (resonances) appear for the methoxy (B1213986) group protons, the phenolic hydroxyl proton, and the aromatic protons on the A and B rings of the flavone (B191248) skeleton. The methoxy group protons typically appear as a sharp singlet around δ 3.9 ppm. The aromatic protons exhibit complex splitting patterns (e.g., doublets, doublets of doublets, multiplets) in the range of δ 6.8–8.2 ppm, with their specific chemical shifts and coupling constants being highly dependent on their position and the substitution pattern of the rings. For instance, the H-2' proton in the B-ring of this compound would be expected to show a different chemical shift compared to the H-5' and H-6' protons due to the influence of the adjacent hydroxyl and methoxy groups.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms and information about their chemical nature (aliphatic, aromatic, carbonyl). For a flavonoid like this compound, one would expect to see approximately 16 distinct signals, including a signal for the carbonyl carbon (C-4) at a downfield shift (typically δ > 175 ppm), signals for oxygenated aromatic carbons, and a signal for the methoxy carbon around δ 56 ppm. For example, in the related compound 6,4'-dihydroxy-3'-methoxyflavone , the methoxy carbon (3'-OCH₃) signal appears at δ 55.9 ppm. researchgate.net The specific chemical shifts of the carbons in the A and B rings are diagnostic for the substitution pattern, allowing for unambiguous differentiation from other isomers.

Table 1: Representative ¹³C NMR Data for a Related Methoxyflavone Structure

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| 2 | 152.42 |

| 3 | 122.51 |

| 4 | 180.99 |

| 5 | 162.70 |

| 6 | 98.78 |

| ... | ... |

| 3'-OCH₃ | 55.9 |

Data shown for illustrative purposes based on a related structure. researchgate.netrsc.org

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

MS: For this compound (C₁₆H₁₂O₄), high-resolution mass spectrometry would show a molecular ion peak [M]⁺ corresponding to its exact mass of 268.0736 g/mol . In practice, analyses are often done using techniques like electrospray ionization (ESI), where adducts such as [M+H]⁺ (m/z 269.0814) or [M-H]⁻ (m/z 267.0657) are observed. For the related flavanone (B1672756), 4'-hydroxy-3'-methoxyflavanone , predicted m/z values for adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated. uni.lu

GC-MS and MS-MS: When coupled with Gas Chromatography (GC-MS), the retention time provides an additional layer of identification. Tandem mass spectrometry (MS-MS) involves isolating the molecular ion and subjecting it to further fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For flavones, characteristic fragmentation involves retro-Diels-Alder (RDA) reactions, which break the C-ring and provide structural information about the A and B rings separately. The fragmentation of the related compound 3-Hydroxy-3',4'-dimethoxyflavone has been studied, showing characteristic product ions that help identify the substitution pattern on the phenyl rings. massbank.eunih.gov

Table 2: Predicted Mass Spectrometry Adducts for the Related Compound 4'-hydroxy-3'-methoxyflavanone

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 271.09648 |

| [M+Na]⁺ | 293.07842 |

| [M-H]⁻ | 269.08192 |

| [M+K]⁺ | 309.05236 |

Source: PubChemLite, Predicted data for the corresponding flavanone. uni.lu

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule.

IR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹. A strong absorption peak around 1600-1650 cm⁻¹ is characteristic of the C=O (carbonyl) group of the γ-pyrone ring. Bands in the 1450-1600 cm⁻¹ region correspond to C=C stretching within the aromatic rings, and C-O stretching vibrations for the ether (methoxy) and phenol (B47542) groups would be visible in the 1000-1300 cm⁻¹ range. For instance, spectral data for the precursor 4-Hydroxy-3-methoxybenzaldehyde shows a characteristic O-H band at 3450 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. For the related compound 3-Hydroxy-3',4'-dimethoxyflavone , FT-Raman spectra have been recorded, which help in confirming the flavone backbone structure. nih.gov

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For flavonoids, the UV-Vis spectrum is characterized by two major absorption bands.

Band I, typically appearing in the 300–380 nm range, is associated with the electronic transitions in the cinnamoyl system (B-ring and the C-ring pyrone). Band II, usually found between 240–280 nm, corresponds to the benzoyl system (A-ring). The exact position (λmax) of these bands is sensitive to the substitution pattern. For 6,4'-dihydroxy-3'-methoxyflavone , a related compound, absorption maxima are observed at 265 and 345 nm in methanol. researchgate.net The addition of shift reagents (like NaOH or AlCl₃) causes characteristic shifts in these bands, which can be used to deduce the location of free hydroxyl groups.

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from complex mixtures (such as plant extracts) and for assessing its purity.

HPLC and UHPLC: High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used methods. These techniques separate compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase (typically a mixture of water/acetonitrile or water/methanol with an acid modifier like formic acid). In a study analyzing related methoxyflavones, an HPLC system coupled to a photodiode array (PDA) detector was used to quantify various flavones. nih.gov The retention time of this compound would be unique under specific chromatographic conditions, allowing for its quantification and purity assessment. The use of a PDA detector also allows for the simultaneous acquisition of UV spectra, further confirming the identity of the eluted peak.

TLC: Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic method often used for initial screening and monitoring of reactions. The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used to develop the plate. The retention factor (Rf) value is characteristic of the compound in a given solvent system and can be used for preliminary identification. Visualization is often achieved under UV light or by spraying with a staining reagent.

Investigation of Biological Activities of 4 Hydroxy 3 Methoxyflavone and Flavone Derivatives

Anticancer Research Focus

Methoxyflavones are noted for their cytotoxic activity against various cancer cell lines, a property influenced by the presence and position of methoxy (B1213986) and hydroxyl groups on the flavone (B191248) structure. nih.gov These substitutions can affect the molecule's lipophilicity and its ability to interact with biological targets, thereby influencing its anticancer efficacy. nih.gov

In Vitro Studies on Specific Cancer Cell Lines (e.g., glioblastoma, melanoma, leukemia, gastric, prostate, cervical, colon cancer)

The anticancer potential of 4'-Hydroxy-3'-Methoxyflavone and its derivatives has been evaluated across a range of human cancer cell lines.

Glioblastoma: 5-Hydroxy-3',4',6,7-tetramethoxyflavone (TMF) has demonstrated antineoplastic effects in U87MG and T98G glioblastoma cell lines. nih.govresearchgate.net Treatment with TMF led to reduced cell viability, decreased migratory capacity, and cell cycle arrest at the G0/G1 phase. nih.govresearchgate.net Another derivative, 3-Hydroxy-3',4'-dimethoxyflavone (HDMF), was found to suppress the migratory and invasive capabilities of U251 glioblastoma cells without causing cytotoxicity at the tested concentrations. nih.gov HDMF also inhibited the formation of neurospheres and the expression of glioma stem cell markers. nih.gov

Melanoma: 3'-Hydroxy-3,4'-dimethoxyflavone has shown potent cytotoxic effects against human SK-MEL-1 melanoma cells. researchgate.net Its mechanism of action involves inducing G2-M cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways. researchgate.net Studies on other flavonoids have also highlighted the importance of the flavonoid core and hydroxyl group positioning in exerting anticancer effects on melanoma cell lines like A375 and C32. mdpi.comnih.gov

Leukemia: The derivative 3'-Hydroxy-3,4'-dimethoxyflavone was reported to be cytotoxic against various leukemia cell lines, including HL-60, U-937, MOLT-3, and K-562. researchgate.net

Prostate Cancer: Methoxyflavones have been studied for their effects on prostate cancer cell lines such as PC3, DU145, LNCaP, and 22Rv1. mdpi.comnih.gov Acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to decrease cell viability in the DU145 human prostate cancer cell line in a dose- and time-dependent manner. researchgate.net The synthetic analogue 3',4',5'-trimethoxyflavonol (TMFol) demonstrated greater potency in inhibiting cell growth across four different prostate cancer cell types compared to its congeners, fisetin (B1672732) and quercetin. nih.govle.ac.uk

Cervical and Colon Cancer: The compound 7-hydroxy-4'-methoxyflavone has shown cytotoxic activity against HeLa cervical cancer cells and WiDr colon cancer cells. aip.orgaip.org It was found to be active against HeLa cells with an IC50 value of 25.73 µg/mL and moderately active against WiDr cells with an IC50 of 83.75 µg/mL. aip.orgaip.org In studies focused on colon cancer, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) (5HHMF), a citrus peel derivative, potently inhibited the growth and colony formation of multiple human colon cancer cells. nih.gov It was found to decrease nuclear β-catenin levels and inhibit the nuclear translocation of NF-κB. nih.gov

Interactive Table: In Vitro Anticancer Activity of Flavone Derivatives

| Compound/Derivative | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |

| 5-Hydroxy-3',4',6,7-tetramethoxyflavone (TMF) | Glioblastoma | U87MG, T98G | Reduced cell viability and migration; G0/G1 cell cycle arrest. | nih.gov, researchgate.net |

| 3-Hydroxy-3',4'-dimethoxyflavone (HDMF) | Glioblastoma | U251 | Suppressed cell migration and invasion; inhibited stem cell markers. | nih.gov |

| 3'-Hydroxy-3,4'-dimethoxyflavone | Melanoma | SK-MEL-1 | Strong cytotoxicity; induced G2-M arrest and apoptosis. | researchgate.net |

| 3'-Hydroxy-3,4'-dimethoxyflavone | Leukemia | HL-60, U-937, MOLT-3, K-562 | Exhibited cytotoxic effects. | researchgate.net |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Prostate | DU145 | Decreased cell viability. | researchgate.net |

| 3',4',5'-trimethoxyflavonol (TMFol) | Prostate | 22Rv1, TRAMP C2, PC-3, LNCaP | Potently inhibited cell growth. | le.ac.uk, nih.gov |

| 7-hydroxy-4'-methoxyflavone | Cervical, Colon | HeLa, WiDr | Active cytotoxicity against HeLa (IC50: 25.73 µg/mL) and WiDr (IC50: 83.75 µg/mL). | aip.org, aip.org |

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5HHMF) | Colon | Multiple | Inhibited cell growth and colony formation; modulated Wnt/β-catenin and NF-κB pathways. | nih.gov |

Exploration in Relevant Animal Models of Cancer (e.g., xenograft mice models)

The promising results from in vitro studies have led to the investigation of these compounds in animal models of cancer.

Prostate Cancer: The efficacy of 3',4',5'-trimethoxyflavonol (TMFol) was evaluated in nude mice bearing either 22Rv1 or TRAMP C2 prostate tumors. nih.govle.ac.uk TMFol was found to slow the growth of 22Rv1 tumors in vivo. nih.gov In the TRAMP C2 tumor model, TMFol interfered with tumor development, an effect not observed with equivalent doses of fisetin or quercetin. nih.govle.ac.uk The antitumor effect in both models was associated with the induction of apoptosis. nih.gov

Melanoma: The antitumor effects of another polyphenolic compound, 3,3',4,4',5,5'-hexahydroxystilbene (M8), were confirmed in a metastatic human melanoma severe combined immunodeficient (SCID) mouse model. nih.gov Treatment with M8 significantly impaired tumor growth and prevented the spread of melanoma cells to distant lymph nodes. nih.gov

Neuroprotective Research Focus

Beyond cancer, flavone derivatives have been explored for their potential to protect neuronal cells from damage and degeneration, a key factor in various neurological conditions.

In Vitro Protection of Neuronal Cell Lines (e.g., HeLa, SH-SY5Y, cortical neuronal cultures)

High-throughput screening and subsequent structure-activity relationship studies have identified several methoxyflavones as neuroprotective agents.

HeLa and SH-SY5Y Cells: 4'-Methoxyflavone (B190367) (4MF) and 3',4'-dimethoxyflavone (B191118) (DMF) were identified as inhibitors of parthanatos, a specific pathway of neuronal cell death. nih.gov These compounds protected both HeLa and human neuroblastoma SH-SY5Y cells from cell death induced by a DNA-alkylating agent. nih.gov The protective effects of both compounds peaked around 25 μM, with EC50 values determined as 11.41 ± 1.04 μM for 4MF and 9.94 ± 1.05 μM for DMF in SH-SY5Y cells. nih.gov Other studies on SH-SY5Y cells have shown that compounds like 4'-hydroxychalcone (B163465) can induce apoptosis and that 7,3´-dihydroxyflavone can preserve cell viability under toxic stress by suppressing ROS production. nih.govresearchgate.net

Cortical Neuronal Cultures: Both 4'-Methoxyflavone and 3',4'-dimethoxyflavone were shown to protect primary cortical neurons from cell death induced by NMDA, an excitotoxic stimulus. nih.gov These primary cultures were prepared from fetal mice and represent a model with high neuronal purity. nih.gov

Interactive Table: In Vitro Neuroprotective Activity of Flavone Derivatives

| Compound/Derivative | Cell Line(s) | Model of Injury | Key Findings | Reference(s) |

| 4'-Methoxyflavone (4MF) | HeLa, SH-SY5Y, Cortical Neurons | MNNG-induced parthanatos, NMDA toxicity | Prevented decrease in cell viability; protected against NMDA-induced cell death. | nih.gov |

| 3',4'-dimethoxyflavone (DMF) | HeLa, SH-SY5Y, Cortical Neurons | MNNG-induced parthanatos, NMDA toxicity | Showed significant protective activity; protected against NMDA-induced cell death. | nih.gov |

| 7,3´-dihydroxyflavone | SH-SY5Y | Paclitaxel-induced toxicity | Preserved cell viability; suppressed ROS production and inflammatory cytokines. | researchgate.net |

| 4'-hydroxychalcone | SH-SY5Y | Intrinsic cytotoxicity | Induced apoptosis and inhibited cell migration. | nih.gov |

Investigation in Animal Models of Neurological Conditions

The neuroprotective effects observed in vitro have been further explored in animal models of neurological disease. In a mouse model of global cerebral ischemia, treatment with 3,5,6,7,8,3',4'-heptamethoxyflavone (HMF) was evaluated. nih.gov HMF administration for three days following the ischemic event protected against memory dysfunction and rescued neuronal cells from death in the CA1 region of the hippocampus. nih.gov The neuroprotective effect was associated with an increase in the production of brain-derived neurotrophic factor (BDNF) and the suppression of microglial activation, indicating an anti-inflammatory mechanism. nih.gov

Antiviral Research Focus

A number of 4'-Hydroxy-3'-Methoxyflavones and their analogues have been identified as possessing antiviral properties. Research has shown these natural compounds are active against picornaviruses, such as polioviruses and rhinoviruses. nih.gov Structure-activity relationship studies revealed that the 4'-hydroxyl and 3-methoxyl groups are important for high antiviral activity. nih.gov

One of the most effective compounds identified was 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone, which demonstrated high therapeutic indices against poliovirus type 1 and rhinovirus type 15. nih.gov This compound was also active against a broad range of other rhinovirus serotypes with MIC50 values ranging from 0.016 to 0.5 µg/mL. nih.gov

Further studies on other methoxyflavones, such as 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (B1218394) (PMF) and 5-hydroxy-3,6,7,3',4'-pentamethoxyflavone (PMF-OH), have shown a broad range of antiviral activity. nih.gov These compounds were effective against Hepatitis B virus (HBV), Herpes Simplex Virus type 1 (HSV-1), and Poliovirus type 1 (PV-1) in vitro, suggesting they may act on common cellular processes related to viral replication or as non-selective inhibitors of viral polymerases. nih.gov

Hepatoprotective Research Focus

Scientific investigation into the direct hepatoprotective effects of the specific compound this compound is notably limited in publicly available research. While the broader class of flavonoids, and several specific methoxyflavonoids, have been the subject of studies into liver protection, dedicated research on this compound for this particular biological activity is not extensively documented.

Structure Activity Relationships Sar and Computational Studies

Correlating Hydroxyl and Methoxy (B1213986) Substitution Patterns with Biological Efficacy

The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavonoid skeleton are critical determinants of its biological activities, including anticancer, neuroprotective, antiviral, and antioxidant effects.

The anticancer activity of flavonoids is significantly influenced by the substitution pattern on both the A and B rings. Research on a variety of methoxylated and hydroxylated flavones has highlighted the importance of specific structural features for their antiproliferative effects.

For instance, studies on leukemic HL60 cells have revealed that the 5,4'-dihydroxy and 3',4'-dihydroxy moieties are crucial for potent antiproliferative activity nih.goviiarjournals.org. The compound 5,3',4'-trihydroxyflavone demonstrated the most significant activity in this research, suggesting a synergistic effect between these dihydroxy arrangements iiarjournals.org. While 4'-Hydroxy-3'-Methoxyflavone possesses one of these key features (the 4'-hydroxyl group), the methoxy group at the 3'-position may modulate this activity. O-methylation of hydroxyl groups can sometimes decrease the radical scavenging capacity of flavonoids, which is one of the mechanisms underlying their anticancer effects nih.gov.

Furthermore, the presence of a hydroxyl group at the 5-position is also considered important for anticancer activity iiarjournals.org. The introduction of a 5,7-dihydroxy moiety into methoxylated flavonoids has been shown to decrease their oxidation by certain enzymes, which can impact their metabolic activation and subsequent biological effects nih.gov. The anticancer potential of some aminoflavone and methoxyflavone compounds against breast cancer has also been noted nih.gov.

The following table summarizes the influence of key substitutions on the anticancer activity of flavones, providing context for the potential activity of this compound.

| Structural Feature | Influence on Anticancer Activity | Reference |

| 5,4'-Dihydroxy Moiety | Important for antiproliferative activity. | nih.goviiarjournals.org |

| 3',4'-Dihydroxy Moiety | Crucial for antiproliferative activity. | nih.goviiarjournals.org |

| 5-Hydroxyl Group | Considered important for anticancer effects. | iiarjournals.org |

| 3-Hydroxyl Group | Important for conferring anti-radical properties. | nih.gov |

Flavonoids have emerged as promising agents for neuroprotection, and specific methoxylation patterns are key to this activity. High-throughput screening has identified 4'-methoxyflavone (B190367) as a neuroprotective inhibitor of parthanatos, a specific pathway of neuronal cell death nih.gov. This finding underscores the significance of the 4'-methoxy group in conferring this protective effect.

A structure-activity relationship study further revealed that 3',4'-dimethoxyflavone (B191118) also exhibits significant neuroprotective activity nih.gov. This suggests that methoxylation at the 4'-position is a critical determinant, and additional methoxylation at the 3'-position does not diminish this effect and may improve metabolic stability nih.gov. Consequently, this compound, with its methoxy group at the 3'-position and a hydroxyl group at the 4'-position, likely shares some of these neuroprotective properties, although the hydroxyl group may alter its specific interactions and potency.

Studies have also indicated that hydroxyl substitutions at positions C5, C7, and C3' can contribute to neuroprotective effects against oxidative stress-induced neurotoxicity mdpi.com. The presence of a hydroxyl or methoxy group at the C7 position of the A ring has been highlighted as vital for neuroprotective, antioxidant, and anti-inflammatory activities mdpi.com.

The table below outlines key structural motifs for the neuroprotective activity of flavonoids.

| Structural Motif | Role in Neuroprotection | Reference |

| 4'-Methoxylation | Confers parthanatos-inhibiting activity. | nih.gov |

| 3',4'-Dimethoxylation | Shows significant neuroprotective activity. | nih.gov |

| C7-Methoxy Group | Plays a vital role in neuroprotective activity. | mdpi.com |

| C3'-Hydroxyl Group | Contributes to neuroprotective effects against oxidative stress. | mdpi.com |

Certain structural features of flavonoids are essential for their antiviral activity, particularly against picornaviruses like poliovirus and rhinovirus. Research on a series of 4'-hydroxy-3-methoxyflavone analogues has identified several key requirements for high antiviral potency nih.gov.

The 4'-hydroxyl and 3-methoxyl groups, the core substituents of this compound, are considered essential for this activity nih.gov. Additionally, a substitution at the 5-position and a polysubstituted A ring have been shown to enhance antiviral effects nih.gov. For example, 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone was found to be a particularly potent antiviral agent nih.gov. This indicates that while the B-ring substitution of this compound is favorable, modifications to the A-ring could further enhance its antiviral potential.

The number and position of hydroxyl groups on the B-ring can also influence antiviral activity, with a greater number of hydroxyl groups generally correlating with more potent effects frontiersin.org. Methoxyflavones have demonstrated a broad range of antiviral activity against various viruses, potentially by inhibiting viral polymerases or modulating cellular processes involved in viral replication nih.gov.

The following table summarizes the structural determinants for the antiviral activity of flavonoids.

| Structural Determinant | Importance for Antiviral Activity | Reference |

| 4'-Hydroxyl Group | Essential requirement for high activity against picornaviruses. | nih.gov |

| 3-Methoxyl Group | Essential requirement for high activity against picornaviruses. | nih.gov |

| 5-Substitution | Enhances antiviral activity. | nih.gov |

| Polysubstituted A Ring | Contributes to high antiviral activity. | nih.gov |

The antioxidant activity of flavonoids is one of their most well-known properties and is heavily dependent on their chemical structure. Several key features have been identified as crucial for potent radical scavenging.

A primary determinant of antioxidant activity is the presence of an o-dihydroxy (catechol) structure in the B-ring nih.govresearchgate.net. This 3',4'-dihydroxy arrangement is highly effective at scavenging free radicals nih.gov. While this compound does not possess a catechol group, the presence of a hydroxyl group at the 4'-position does contribute to its antioxidant potential. The methoxy group at the 3'-position, however, may lead to a lower radical scavenging capacity compared to its dihydroxy counterpart nih.gov.

Other important structural features for antioxidant activity include a hydroxyl group at the 3-position and a C2-C3 double bond in conjugation with a 4-oxo function nih.govresearchgate.netacs.org. The C2-C3 double bond allows for electron delocalization, which stabilizes the flavonoid radical formed during the scavenging process nih.govresearchgate.net. The 3-hydroxyl group also participates in radical scavenging nih.gov.

The table below highlights the key structural features for the antioxidant activity of flavonoids.

| Key Feature | Contribution to Antioxidant Activity | Reference |

| B-ring o-dihydroxy (catechol) structure | Significantly enhances radical scavenging activity. | nih.govresearchgate.net |

| 3-Hydroxyl Group | Contributes to antioxidant properties. | nih.govnih.gov |

| C2-C3 Double Bond | Allows for electron delocalization and stabilization of the flavonoid radical. | nih.govacs.orgresearchgate.net |

| 4-Oxo Group | In conjugation with the C2-C3 double bond, enhances antioxidant activity. | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity nih.gov. These models can be used to predict the activity of new compounds and to guide the design of more potent therapeutic agents nih.gov.

Several QSAR studies have been conducted on flavonoids to predict their antioxidant and other biological activities nih.govnih.gov. These models often use physicochemical and structural descriptors to create mathematical equations that correlate with biological endpoints nih.gov. For example, a QSAR model for the antioxidant activity of flavonoids was developed using descriptors such as constitutional properties and topological indices, which successfully predicted the activities of a diverse set of these compounds nih.gov.

While specific QSAR models for this compound are not widely reported, general flavonoid QSAR studies provide valuable insights. For instance, a 3D-QSAR study on the antioxidant activity of flavonoids indicated that electropositive substituents at certain positions on the B and C rings can enhance activity . Such models can be instrumental in the future design of novel flavonoid-based antioxidants nih.gov. A study on anti-HBV flavonols also successfully developed and validated a QSAR model, highlighting the potential of this approach in antiviral drug discovery plos.org.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a ligand, such as this compound, and its biological target at the molecular level nih.govacs.org. These methods can predict the binding mode and affinity of a ligand to a protein, providing insights into the mechanism of action acs.org.

Molecular docking studies have been employed to investigate the interaction of flavonoids with various protein targets. For example, docking analysis of 3',4'-dimethoxyflavone with cytochrome P450 1B1 supported its orientation for oxidation reactions within the enzyme's active site nih.gov. Similarly, molecular docking has been used to study the interaction of 3-methoxy flavone (B191248) derivatives with estrogen receptor-α (ER-α) and epidermal growth factor receptor (EGFR) as potential anti-breast cancer agents nih.gov. The binding energy of these derivatives was found to be comparable to that of known ligands nih.gov.

MD simulations provide a more dynamic view of ligand-target interactions, allowing for the study of the stability and conformational changes of the complex over time mdpi.com. These simulations have been used to analyze the interactions of flavonoids with targets such as the SARS-CoV-2 spike protein and tyrosinase acs.orgnih.gov. The trajectories from MD simulations can be used to analyze parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which provide information on the stability of the protein-ligand complex rsc.org.

For this compound, molecular docking and MD simulations could be used to predict its binding to various targets implicated in cancer, neurodegeneration, viral infections, and oxidative stress, thereby guiding further experimental studies.

Molecular Mechanisms of Action and Biological Target Identification

Intracellular Signaling Pathway Modulation

4'-Hydroxy-3'-Methoxyflavone influences a range of signaling cascades that are fundamental to cellular processes such as proliferation, survival, and inflammation. Its ability to interfere with these pathways underscores its potential as a modulator of cellular behavior in various pathological conditions.

This flavonoid has been shown to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is critical for eliminating damaged or unwanted cells and is often dysregulated in cancer. The pro-apoptotic effects of related methoxyflavones are mediated through several key mechanisms:

Caspase Activation: A closely related compound, 3'-Hydroxy-3,4'-dimethoxyflavone, triggers cell death that is dependent on the activation of caspases, a family of proteases that execute the apoptotic program. The general caspase inhibitor z-VAD-fmk can prevent this cell death, and a selective inhibitor of caspase-9 can reduce it, pointing to the involvement of the intrinsic apoptotic pathway. nih.gov

Mitochondrial Pathways: The apoptotic process induced by 3'-Hydroxy-3,4'-dimethoxyflavone is associated with the release of cytochrome c from the mitochondria and the dissipation of the inner mitochondrial membrane potential. nih.gov This highlights the central role of mitochondria in mediating the compound's pro-apoptotic effects.

Bcl-w and GADD153 Expression: The compound 3-Hydroxy-3',4'-dimethoxyflavone has been found to suppress the invasive potential induced by Bcl-w, an anti-apoptotic protein, in glioblastoma cells. nih.gov Furthermore, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184), another related flavonoid, markedly enhances the expression of the growth arrest and DNA damage-inducible gene 153 (GADD153). researchgate.net GADD153 can sensitize cells to endoplasmic reticulum stress by down-regulating the anti-apoptotic protein Bcl-2. nih.gov This suggests that these flavonoids can modulate the expression of key proteins involved in the cellular stress response and apoptosis.

Table 1: Effects of Methoxyflavones on Apoptosis-Related Molecules

| Compound | Effect | Target/Pathway | Cell Line | Reference |

|---|---|---|---|---|

| 3'-Hydroxy-3,4'-dimethoxyflavone | Induces apoptosis | Caspase activation, Cytochrome c release | Human leukemia cells (HL-60, U-937, MOLT-3) | nih.gov |

| 3-Hydroxy-3',4'-dimethoxyflavone | Suppresses Bcl-w-induced invasion | Bcl-w | Glioblastoma cells | nih.gov |

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | Enhances GADD153 expression | GADD153 | Human leukemia cells (HL-60) | researchgate.net |

In addition to inducing apoptosis, this compound and its analogs can halt the cell cycle at specific checkpoints, thereby inhibiting uncontrolled cell proliferation, a hallmark of cancer.

G0/G1 and G2/M Phase Arrest: Research on related methoxyflavones demonstrates their ability to cause cell cycle arrest. For instance, 3'-Hydroxy-3,4'-dimethoxyflavone induces G2/M phase arrest in human leukemia cell lines. nih.gov Similarly, 4',7-dimethoxyflavanone, another related compound, also causes G2/M phase arrest in human breast cancer MCF-7 cells. nih.gov

Regulation of Cyclins and CDKs: The arrest at the G2/M checkpoint by 4',7-dimethoxyflavanone is accompanied by an increase in the levels of Cyclin B and Cyclin-Dependent Kinase 1 (CDK1). nih.gov Cyclins and CDKs are key regulatory proteins that drive the progression of the cell cycle, and their modulation by these flavonoids is a critical mechanism for controlling cell proliferation.

Table 2: Effects of Methoxyflavones on Cell Cycle Regulation

| Compound | Effect | Cell Cycle Phase | Key Molecules | Cell Line | Reference |

|---|---|---|---|---|---|

| 3'-Hydroxy-3,4'-dimethoxyflavone | Cell cycle arrest | G2/M | Not specified | Human leukemia cells | nih.gov |

| 4',7-dimethoxyflavanone | Cell cycle arrest | G2/M | Cyclin B, CDK1 | Human breast cancer (MCF-7) | nih.gov |

The ability of cancer cells to migrate and invade surrounding tissues is a crucial step in metastasis. This compound and its derivatives have shown potential in inhibiting these processes.

MMP-3: 3-Hydroxy-3',4'-dimethoxyflavone has been shown to decrease the migratory and invasive capabilities of glioblastoma cells in a dose-dependent manner. This effect is likely mediated by the indirect inhibition of Matrix Metalloproteinase-3 (MMP-3) activity. nih.gov MMPs are a family of enzymes that degrade the extracellular matrix, facilitating cell invasion.

Filamins: The flavonoid artemetin (B1667621) has been found to directly target filamins A and B, which are actin-binding proteins involved in cytoskeleton formation and regulation of cell adhesion and migration. nih.gov By interacting with filamins, artemetin and its derivatives can disrupt the cytoskeleton and block cell migration. nih.gov While this is not a direct study on this compound, it points to a potential mechanism for related flavonoids.

Chronic inflammation is a known driver of various diseases, including cancer. This compound and related compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways.

NF-κB: Several methoxyflavones have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. spandidos-publications.comnih.gov For example, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone significantly inhibits the LPS-induced nuclear translocation of NF-κB. spandidos-publications.com

Pro-inflammatory Cytokines: These flavonoids can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov

iNOS and COX-2: The expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators, is also downregulated by these compounds. nih.govmdpi.comnih.gov For instance, a new phenylpropanoid compound, HHMP, significantly inhibits LPS-induced iNOS and COX-2 expression in RAW 264.7 cells. nih.govmdpi.com

Identification of Direct Molecular Targets

Beyond modulating signaling pathways, this compound and its analogs can directly bind to and inhibit the activity of specific enzymes, contributing to their biological effects.

PARP-1: Methoxylated flavones, such as 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118), have been identified as inhibitors of Poly (ADP-ribose) Polymerase-1 (PARP-1). nih.govbrad.ac.uk PARP-1 is an enzyme involved in DNA repair and a form of programmed cell death called parthanatos. Inhibition of PARP-1 by these flavones can protect against neuronal death. nih.gov

Prolyl Endopeptidase, Thrombin: While specific data on this compound is limited, other flavonoids have been shown to inhibit enzymes like prolyl endopeptidase and thrombin, suggesting a potential area for future investigation for this compound.

SOD, Catalase: The antioxidant activity of flavonoids can also be attributed to their influence on antioxidant enzymes. While some flavonoids can directly scavenge free radicals, others may modulate the activity of enzymes like Superoxide Dismutase (SOD) and Catalase, which are crucial for cellular defense against oxidative stress. nih.govmdpi.com

Table 3: Direct Enzyme Inhibition by Methoxyflavones

| Compound | Enzyme Target | Effect | Reference |

|---|---|---|---|

| 4'-methoxyflavone | PARP-1 | Inhibition | nih.govbrad.ac.uk |

| 3',4'-dimethoxyflavone | PARP-1 | Inhibition | nih.govbrad.ac.uk |

Protein Binding Interactions (e.g., filamins A and B)

The interaction of flavonoids with proteins is a key aspect of their biological activity. These interactions are predominantly non-covalent and can influence the conformation and function of the target proteins. The binding is typically driven by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.gov The specific interactions depend on the structure of the flavonoid and the amino acid composition of the protein's binding site.

Filamins are large actin-binding proteins that play a crucial role in the cell's cytoskeleton. The two major isoforms, filamin A (FlnA) and filamin B (FlnB), are known to regulate cell structure, motility, and signal transduction. nih.gov They act as scaffolds for a wide range of binding partners, including transmembrane receptors, ion channels, and signaling molecules. nih.gov FlnA and FlnB share a high degree of structural homology and can form both homodimers and heterodimers, suggesting a complex interplay in their functions. nih.gov While FlnA is more ubiquitously expressed, FlnB expression is more concentrated in endothelial cells and chondrocytes. ontosight.ai

While extensive research has been conducted on the interaction of various flavonoids with proteins such as serum albumins and enzymes, specific studies detailing the direct binding of this compound with filamins A and B are not extensively documented in the current scientific literature. However, the general principles of flavonoid-protein interactions suggest that this compound, like other flavonoids, has the potential to bind to hydrophobic pockets on the surface of proteins like filamins. Such binding could theoretically modulate their ability to interact with actin and other signaling proteins, thereby influencing cellular mechanics and signaling pathways. Further research, such as in-silico docking studies and biophysical binding assays, is required to elucidate the specific interactions between this compound and filamins A and B.

Table 1: General Characteristics of Filamin A and Filamin B

| Feature | Filamin A (FlnA) | Filamin B (FlnB) |

| Primary Function | Actin cross-linking, scaffolding for signaling proteins. nih.gov | Actin cross-linking, crucial for vascular and skeletal development. ontosight.aimdpi.com |

| Tissue Distribution | Ubiquitously expressed. ontosight.ai | Concentrated in endothelial cells and chondrocytes. ontosight.ai |

| Key Interactions | Binds to over 90 different proteins, including integrins and RhoGTPases. nih.gov | Interacts with actin, glycoprotein (B1211001) Ib alpha, and presenilins. nih.govnih.gov |

| Dimerization | Forms homodimers and heterodimers with FlnB. nih.gov | Forms homodimers and heterodimers with FlnA. nih.gov |

Receptor Modulation (if applicable, e.g., aryl hydrocarbon receptor for related compounds)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a significant role in mediating the cellular response to various environmental compounds and in physiological processes like immune response and cell differentiation. A growing body of evidence suggests that many dietary flavonoids can interact with and modulate the activity of the AhR, acting as either agonists or antagonists. This modulation is often dependent on the specific chemical structure of the flavonoid and the cellular context.

While direct studies on the interaction of this compound with the AhR are limited, research on structurally related methoxyflavones provides valuable insights into its potential activity. For instance, 3',4'-dimethoxyflavone has been identified as a pure AhR antagonist in human breast cancer cells. nih.gov It has been shown to inhibit the induction of CYP1A1, a classic AhR target gene, and to block the antiestrogenic effects of AhR activation by potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov Similarly, other 3'-methoxy-substituted flavones have demonstrated AhR antagonist properties. nih.gov

The mechanism of antagonism for these related flavonoids often involves inhibiting the transformation of the cytosolic AhR to its nuclear-capable form and preventing its binding to DNA response elements. nih.gov Given the structural similarities, specifically the methoxy (B1213986) group at the 3' position, it is plausible that this compound could also exhibit AhR modulatory activity, potentially acting as an antagonist. The presence of the 4'-hydroxyl group may influence the binding affinity and subsequent activity compared to its dimethoxy counterpart. Further investigation is necessary to fully characterize the interaction between this compound and the aryl hydrocarbon receptor.

Table 2: Aryl Hydrocarbon Receptor (AhR) Activity of Selected Flavonoids

| Flavonoid | Substitution Pattern | Observed AhR Activity | Cell Line/System |

| 3',4'-Dimethoxyflavone | 3'-OCH₃, 4'-OCH₃ | Antagonist nih.gov | Human breast cancer cells (MCF-7, T47D) nih.gov |

| 3'-Methoxy-4'-nitroflavone | 3'-OCH₃, 4'-NO₂ | Antagonist (species-dependent agonist activity also reported) | Mouse and human cell lines |

| Luteolin (B72000) | 3',4',5,7-OH | Antagonist | Human breast and liver cancer cells |

| Quercetin | 3,3',4',5,7-OH | Agonist and/or Antagonist (cell context-dependent) | Various cell lines |

Advanced Methodological Approaches in Flavone Research

High-throughput Screening Platforms for Bioactivity Discovery

High-throughput screening (HTS) has revolutionized the discovery of bioactive compounds by enabling the rapid assessment of large chemical libraries. In the context of flavone (B191248) research, HTS platforms are pivotal in identifying compounds with specific biological activities.

While extensive HTS studies have been conducted on related methoxyflavones like 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118), which have been identified as neuroprotective inhibitors of parthanatos nih.gov, research has also highlighted the potential of 4'-Hydroxy-3'-methoxyflavones. These compounds are recognized for their antiviral properties, particularly against picornaviruses such as poliovirus and rhinovirus. nih.gov

To investigate the structure-activity relationship of these flavones, a series of analogues have been synthesized and evaluated for their antiviral efficacy and cytotoxicity. nih.gov Such screening efforts have determined that for high antiviral activity, certain structural features are essential: the presence of a 4'-hydroxyl and a 3-methoxyl group, substitution at the 5th position, and a polysubstituted A ring. nih.gov One of the most potent compounds identified through this screening was 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone, which demonstrated significant activity against multiple rhinovirus serotypes. nih.gov

The following table summarizes the key findings from bioactivity screening of a derivative of 4'-Hydroxy-3'-Methoxyflavone.

| Compound | Virus Target | Efficacy (MIC50) | Reference |

| 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone | Poliovirus type 1 | >1000 (TI99) | nih.gov |

| 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone | Rhinovirus type 15 | >200 (TI99) | nih.gov |

| 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone | Various Rhinovirus serotypes | 0.016 to 0.5 µg/mL | nih.gov |

Proteomic and Metabolomic Profiling for Mechanism Elucidation

Understanding the precise molecular mechanisms by which this compound exerts its biological effects requires advanced analytical techniques like proteomics and metabolomics.

Proteomics , the large-scale study of proteins, can identify the direct protein targets of a compound and the subsequent changes in protein expression that constitute the cellular response. While specific proteomic studies on this compound are not widely documented, the methodology has been successfully applied to other natural products to elucidate their mechanisms of action. For instance, chemical proteomics has been used to reveal the functional targets of phloroglucinol (B13840) meroterpenoids by identifying their interactions with proteinaceous lysines. chemrxiv.org This approach often involves using the compound as a probe to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.

Metabolomics focuses on the global profiling of small-molecule metabolites within a biological system. In flavone research, metabolomic approaches are crucial for understanding how compounds are metabolized and the metabolic pathways they influence. Studies on related methoxyflavones have shown that they are metabolized by human cytochrome P450 enzymes, undergoing processes like O-demethylation. nih.govnih.gov For example, 3'-methoxyflavone (B1200574) and 4'-methoxyflavone are primarily O-demethylated to their corresponding hydroxyflavones. nih.govnih.gov Such studies help to predict the metabolic fate of this compound and to identify its potentially active metabolites.

The table below outlines the metabolic reactions of related methoxyflavones.

| Substrate | Enzyme | Primary Metabolic Reaction | Resulting Product | Reference |

| 3'-Methoxyflavone | CYP1B1, CYP2A13 | O-demethylation | 3'-Hydroxyflavone | nih.govnih.gov |

| 4'-Methoxyflavone | CYP1B1, CYP2A13 | O-demethylation | 4'-Hydroxyflavone | nih.govnih.gov |

| 3',4'-Dimethoxyflavone | CYP1B1 | O-demethylation | 3',4'-Dihydroxyflavone | nih.govnih.gov |

Genetic and Genomic Approaches to Study Cellular Responses

Genetic and genomic tools provide a powerful lens through which to examine the cellular responses to bioactive compounds at the level of gene expression.

Genetic approaches can be used to identify the genes responsible for the biosynthesis of flavonoids. For example, by analyzing the Expressed Sequence Tag (EST) database of sweet basil trichomes, researchers have identified O-methyltransferases that are involved in the synthesis of various flavones. ebi.ac.uk This type of genetic investigation is fundamental to understanding how this compound and similar compounds are produced in nature.

Genomic approaches , such as microarray analysis and RNA sequencing, allow for a comprehensive view of the changes in gene expression that occur in cells upon treatment with a compound. While specific genomic studies on this compound are limited, research on other polyphenols demonstrates the utility of this approach. For instance, microarray analysis has been used to identify genes involved in cell motility and proliferation that are affected by metabolites of resveratrol, another class of natural polyphenol. This technique can reveal the cellular pathways that are modulated by the compound, providing insights into its mechanism of action.

Current Challenges and Future Perspectives in 4 Hydroxy 3 Methoxyflavone Research

Addressing Specificity and Potency through Chemical Modification

A primary challenge in flavonoid research is optimizing the potency and target specificity of lead compounds. The inherent structure of 4'-Hydroxy-3'-Methoxyflavone serves as a foundational scaffold for chemical modifications aimed at enhancing its biological efficacy. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific functional groups influence activity.

Research has demonstrated that the 4'-hydroxyl and 3'-methoxyl groups on the B-ring are essential for certain biological activities, such as antiviral effects against picornaviruses. nih.gov Modifications to this core structure have yielded derivatives with significantly improved potency. For instance, the synthesis of analogues with additional substitutions on the A-ring has led to compounds with greater activity. A noteworthy example is 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone, which exhibited potent in vitro activity against poliovirus and various rhinovirus serotypes. nih.gov This suggests that a polysubstituted A-ring is a key requirement for high efficacy in this context. nih.gov

Conversely, modifications are not always beneficial and can lead to a reduction in activity, highlighting the delicate balance of the compound's structure. In studies on antiproliferative activity against HL60 cells, the methylation of hydroxyl groups at the C3' and C4' positions was found to drastically reduce the compound's effectiveness. iiarjournals.org This underscores the critical role of the 3',4'-dihydroxy moiety for certain biological actions. iiarjournals.org These findings indicate that strategic and selective modifications are necessary to amplify the desired therapeutic effects without compromising the compound's inherent activity.

Table 1: Effects of Chemical Modifications on Flavonoid Activity

| Base Compound/Moiety | Modification | Effect on Biological Activity | Reference |

| 4'-Hydroxy-3-methoxyflavone scaffold | Addition of 7-hydroxyl and 5,6-dimethyl groups | Increased antiviral potency against poliovirus and rhinovirus | nih.gov |

| 3',4'-dihydroxyflavone moiety | Methylation of 3'- and 4'-hydroxyl groups | Drastic reduction in antiproliferative activity | iiarjournals.org |

| 5,4'-dihydroxyflavone | Addition of a 3'-hydroxyl group | Enhanced antiproliferative activity (synergistic effect) | iiarjournals.org |

Future synthetic efforts will likely focus on creating libraries of derivatives based on these SAR insights. The goal is to develop compounds with enhanced bioavailability and a more focused interaction with specific biological targets, thereby increasing potency and reducing potential off-target effects.

Comprehensive Elucidation of Molecular Networks and Off-target Effects

Understanding the precise molecular targets of this compound is paramount for its development as a therapeutic agent. While its antioxidant properties are well-documented, its interaction with specific proteins and signaling pathways is an area of active investigation. Research on related methoxyflavones provides clues to potential molecular networks. For example, 4'-Methoxyflavone (B190367) (4MF) and 3',4'-dimethoxyflavone (B191118) (DMF) have been identified as neuroprotective agents that function by inhibiting parthanatos, a form of cell death, through the reduction of poly (ADP-ribose) polymer synthesis, suggesting an interaction with Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov

The metabolism of these compounds is also a critical part of their molecular network. Human cytochrome P450 (P450) enzymes, particularly from the CYP1 family like CYP1B1 and CYP2A13, are known to metabolize methoxyflavones. nih.gov These enzymes can perform O-demethylation, converting methoxy (B1213986) groups into hydroxyl groups. nih.gov For instance, 4'-methoxyflavone can be demethylated to form 4'-hydroxyflavone. nih.gov This metabolic conversion is significant because the resulting metabolite may have a different biological activity profile than the parent compound.

Molecular docking studies have been employed to predict how these flavonoids fit into the active sites of enzymes like CYP1B1, supporting the experimental findings of their metabolism. nih.gov Furthermore, studies on other polymethoxylated flavonoids have shown they can modulate the activity of specific cellular receptors, such as macrophage scavenger receptors (CD36 and SR-A) and the hepatic LDL receptor, which are involved in lipid metabolism. researchgate.net A comprehensive understanding requires mapping these interactions to clarify not only the primary mechanism of action but also any off-target effects that could lead to unforeseen biological consequences.

Integration of Multi-omics Data for Systems-Level Understanding

To capture the full biological impact of this compound, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. This approach moves beyond a single-target perspective to reveal the complex network of pathways that are modulated.

Currently, comprehensive multi-omics studies specifically focused on this compound are limited. However, foundational work in related areas highlights the potential of this strategy. For instance, metabolomic analyses can identify and quantify the breakdown products of the flavonoid in biological systems. Understanding the biological activity of these metabolites, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which has been shown to reduce oxidative stress, is a key component of a systems-level analysis. mdpi.com

Proteomic studies can identify changes in protein expression levels following treatment with the compound, revealing which cellular pathways are activated or inhibited. By combining these datasets, researchers can construct detailed models of the compound's mechanism of action. Future research should prioritize the use of these high-throughput technologies to create a comprehensive map of the molecular footprint of this compound, leading to a more predictive understanding of its effects.

Exploration of Synergistic Effects with Other Bioactive Compounds

The therapeutic potential of this compound may be significantly enhanced when used in combination with other bioactive compounds. Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, offer a promising strategy for increasing therapeutic efficacy.

Evidence for synergy can be found within the flavonoid class itself. For example, studies have shown that combining a 3',4'-dihydroxy moiety with a 5,4'-dihydroxy moiety on a flavone (B191248) backbone results in a synergistic enhancement of antiproliferative activity. iiarjournals.org This suggests that the two structural features operate through different, yet complementary, mechanisms. iiarjournals.org

On a broader scale, the concept of using plant-derived bioactive compounds in combination therapies is gaining traction, particularly in complex diseases. nih.gov Phytochemicals such as curcumin, fisetin (B1672732), and berberine (B55584) have demonstrated synergistic effects when paired with conventional therapeutic agents, often by targeting multiple pathways involved in the disease process. nih.gov This provides a strong rationale for investigating this compound in combination with other natural compounds or established drugs. Future studies should aim to identify optimal synergistic pairings and elucidate the molecular basis for these enhanced effects, potentially leading to more effective and multi-targeted therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4'-Hydroxy-3'-Methoxyflavone in the laboratory?

- Methodological Answer : Synthesis typically involves cyclization of chalcone precursors or selective methylation/demethylation of polymethoxyflavones. Critical steps include:

- Precursor Selection : Use 3,4-dihydroxyacetophenone and 2-hydroxy-4-methoxybenzaldehyde for condensation.

- Reaction Optimization : Monitor pH and temperature to avoid over-oxidation; reflux in ethanol with NaOH as a catalyst .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol to achieve >95% purity .

- Validation : Confirm purity via HPLC (C18 column, UV detection at 280 nm) and compare retention times with standards .

Q. How can researchers characterize the purity of this compound using chromatographic techniques?

- Analytical Workflow :

- HPLC : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30); retention time ~12.5 min .

- GC-MS : Derivatize with BSTFA for volatility; compare fragmentation patterns with NIST library entries .

- TLC : Silica gel plates with chloroform:methanol (9:1); visualize under UV (254 nm) or spray with AlCl3 for flavonoid-specific fluorescence .

Advanced Research Questions

Q. What strategies are recommended to resolve discrepancies in reported bioactivity data for this compound across studies?

- Root Cause Analysis :

- Purity Variability : Cross-validate compound purity using orthogonal methods (e.g., NMR, LC-MS) to rule out impurities influencing bioactivity .

- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and exposure times to reduce variability .

- Meta-Analysis : Use statistical tools to aggregate data from multiple studies, adjusting for confounding factors like solvent effects (DMSO vs. ethanol) .

Q. How can molecular docking studies be designed to investigate the interaction of this compound with biological targets?

- Computational Protocol :

- Target Selection : Prioritize receptors with known flavonoid affinity (e.g., estrogen receptors, cytochrome P450 enzymes) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite; apply semi-flexible docking to account for ligand flexibility.

- Validation : Compare predicted binding energies with experimental IC50 values from enzyme inhibition assays .

Q. What experimental approaches are effective for studying the solubility limitations of this compound in aqueous systems?

- Strategies :

- Co-Solvency : Use DMSO:water mixtures (<5% DMSO to avoid cytotoxicity) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

- pH Adjustment : Solubilize in PBS (pH 7.4) with β-cyclodextrin inclusion complexes .

Safety and Handling

Q. What are the best practices for handling and storing this compound to ensure laboratory safety?

- Safety Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.